6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine
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Overview
Description
6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with suitable aldehydes or ketones, followed by cyclization to form the imidazo[4,5-c]pyridine core . The reaction conditions often include the use of acidic or basic catalysts, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is a nonpeptidic angiotensin II receptor antagonist with antihypertensive properties.
3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine: Known for its antibacterial properties against methicillin-resistant Staphylococcus aureus and neuropathogenic Escherichia coli.
Uniqueness
6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine stands out due to its unique fused ring structure and the presence of both imidazole and pyridine ringsIts ability to inhibit specific enzymes and pathways involved in cancer and bacterial infections further highlights its uniqueness and potential as a therapeutic agent .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
6,7-dimethyl-3H-imidazo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-4-5(2)10-3-6-7(4)12-8(9)11-6/h3H,1-2H3,(H3,9,11,12) |
InChI Key |
QLLBQOWSWZEFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN=C1C)NC(=N2)N |
Origin of Product |
United States |
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